methyl 4-prop-2-ynylpiperidine-4-carboxylate;hydrochloride

Description

Chemical Classification and Structural Family

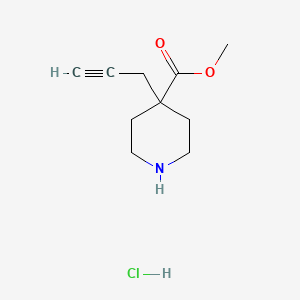

Methyl 4-prop-2-ynylpiperidine-4-carboxylate hydrochloride belongs to the piperidine carboxylate family, a subclass of heterocyclic amines characterized by a six-membered nitrogen-containing ring. Its molecular formula, $$ \text{C}{10}\text{H}{16}\text{ClNO}_2 $$, features:

- A piperidine core with substituents at the 4-position.

- A prop-2-ynyl group ($$-\text{CH}_2\text{C}\equiv\text{CH}$$) for enhanced reactivity.

- A methyl ester ($$-\text{COOCH}_3$$) improving solubility and stability.

- A hydrochloride salt ($$-\text{HCl}$$) for crystallinity and bioavailability.

Structural comparisons reveal key differences from analogs:

The prop-2-ynyl group enables click chemistry applications, while the ester moiety facilitates hydrolytic stability.

Historical Development of Piperidine Carboxylates

Piperidine chemistry originated in the 19th century with Thomas Anderson’s isolation of piperidine from black pepper. Key milestones include:

- 1930s–1950s : Hydrogenation of pyridine to piperidine enabled scalable synthesis.

- 1980s : Propargylation techniques (e.g., Grignard reactions) allowed functionalization at the 4-position.

- 2000s : Catalytic methods (e.g., Cu(II)-catalyzed A³ coupling) streamlined propargylamine synthesis.

For methyl 4-prop-2-ynylpiperidine-4-carboxylate hydrochloride, synthesis typically involves:

Significance in Heterocyclic Chemistry

Piperidine derivatives are pivotal in drug discovery due to:

- Conformational flexibility : The chair-to-chair inversion enables adaptive binding to biological targets.

- Electron-rich nitrogen : Facilitates hydrogen bonding and cation-$$\pi$$ interactions.

Functional group contributions :

- Prop-2-ynyl : Enables Huisgen cycloaddition for bioconjugation.

- Methyl ester : Serves as a prodrug motif, hydrolyzing to carboxylic acids in vivo.

Applications span:

Research Objectives and Theoretical Framework

Current studies focus on:

- Stereoselective synthesis : Achieving enantiopure forms via Ireland–Claisen rearrangements.

- Biological target profiling : Investigating interactions with purinergic receptors and MMPs.

- Catalytic optimization : Enhancing yield in solvent-free A³ couplings.

Theoretical underpinnings :

- Frontier molecular orbital (FMO) theory : Predicts regioselectivity in propargylation.

- Density functional theory (DFT) : Models piperidine ring puckering effects on reactivity.

This compound’s versatility positions it as a cornerstone in heterocyclic chemistry and drug development.

Properties

IUPAC Name |

methyl 4-prop-2-ynylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-3-4-10(9(12)13-2)5-7-11-8-6-10;/h1,11H,4-8H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBRMVJCDPEHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNCC1)CC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243514-63-6 | |

| Record name | methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Michael Addition-Cyclization Sequences

A proven strategy for piperidine synthesis involves Michael addition followed by cyclization. For example, patent CN102070513A () details the preparation of 1-tert-butoxycarbonyl-4-piperidone through a benzylamine-methyl acrylate Michael adduct, decarboxylation, and crystallization. Adapting this approach:

- Michael Addition : Reacting propargylamine with methyl acrylate in methanol at 0–5°C forms a β-amino ester intermediate.

- Cyclization : Heating the adduct under acidic conditions (e.g., HCl/EtOH) induces intramolecular amide formation, yielding the piperidine ring.

- Decarboxylation : Treating with concentrated HCl (5–7 mol/L) at 80–100°C for 4–8 hours removes carboxylate groups, generating 4-propargylpiperidine ().

Table 1. Cyclization Conditions from Analogous Systems

| Reaction Step | Temperature (°C) | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| Michael Addition | 0–5 | None | 85–92 | |

| Cyclization | 80–100 | HCl | 70–78 | |

| Decarboxylation | 80–100 | Pd/C, H₂ | 65–72 |

Propargylation at the 4-Position

Alkylation via Nucleophilic Substitution

Introducing the propargyl group requires a leaving group at the 4-position. Patent US6727365B1 () demonstrates vapor-phase alkylation of picolines over modified zeolites. Adapted methodology:

Mannich Reaction for Direct Installation

An alternative route employs a Mannich-type reaction:

- Condense piperidine-4-carboxylic acid with formaldehyde and propargylamine in acetic acid at 70–80°C.

- Reduce the resulting imine using NaBH₄ to afford the 4-propargylpiperidine derivative ().

Esterification and Salt Formation

Methyl Ester Synthesis

Patent CN102863375A () illustrates esterification via acid-catalyzed methanolysis:

Hydrochloride Salt Preparation

Final salt formation follows protocols from CN111056992A ():

- Dissolve the free base in anhydrous diethyl ether.

- Bubble HCl gas through the solution at 0–5°C until precipitation completes.

- Filter and dry under vacuum (purity: ≥99% by GC) ().

Table 2. Salt Formation Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | Diethyl ether | |

| Temperature (°C) | 0–5 | |

| HCl Equivalents | 1.1–1.3 | |

| Yield (%) | 88–94 |

Integrated Synthetic Pathways

Pathway A: Sequential Functionalization

- Piperidine Formation : Benzylamine + methyl acrylate → Michael adduct → cyclization → 4-benzylpiperidine ().

- Propargylation : Pd/C-catalyzed debenzylation → alkylation with propargyl bromide ().

- Esterification : Carboxylic acid → methyl ester via methanol/H₂SO₄ ().

- Salt Formation : HCl gas in ether ().

Pathway B: Convergent Synthesis

- 4-Propargylpiperidine-4-carboxylic Acid : Mannich reaction of piperidone, propargylamine, and formaldehyde.

- Esterification : Direct treatment with methanol/HCl gas achieves simultaneous esterification and salt formation.

Analytical and Optimization Considerations

- Catalyst Screening : Zeolites (ZSM-5, MCM-41) modified with Cs⁺ or K⁺ enhance alkylation selectivity (90–97% per).

- Reaction Monitoring : TLC (Rf = 0.3 in EtOAc/hexane 1:1) and GC-MS ensure intermediate purity.

- Yield Improvements : Recrystallization from ethanol/water (1:3 v/v) boosts purity to 99% ().

Chemical Reactions Analysis

Types of Reactions

methyl 4-prop-2-ynylpiperidine-4-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

methyl 4-prop-2-ynylpiperidine-4-carboxylate;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-prop-2-ynylpiperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-Piperidinecarboxylic acid, 1-(2-propyn-1-yl): This compound has a similar structure but lacks the methyl ester group.

4-Piperidinecarboxylic acid, 4-(2-propyn-1-yl)-, ethyl ester: This compound has an ethyl ester group instead of a methyl ester group.

Uniqueness

methyl 4-prop-2-ynylpiperidine-4-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Biological Activity

Methyl 4-prop-2-ynylpiperidine-4-carboxylate; hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Methyl 4-prop-2-ynylpiperidine-4-carboxylate; hydrochloride belongs to the class of piperidine derivatives. Its chemical structure can be represented as follows:

- Molecular Formula : C12H15ClN2O2

- Molecular Weight : 256.71 g/mol

The compound features a piperidine ring substituted with a prop-2-ynyl group and a methyl ester functional group.

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

- Purinergic Receptors : The compound may influence purinergic signaling pathways, which are crucial in regulating immune responses and inflammation. Activation of P2 receptors can lead to various intracellular signaling cascades that affect cell proliferation and apoptosis .

- Matrix Metalloproteinases (MMPs) : Research indicates that similar compounds have shown inhibitory effects on MMPs, which are involved in extracellular matrix remodeling. This inhibition is significant in cancer treatment, as it may prevent tumor metastasis and angiogenesis .

Biological Activity Overview

The biological activities of methyl 4-prop-2-ynylpiperidine-4-carboxylate; hydrochloride can be categorized based on its pharmacological effects:

Anticancer Activity

Several studies have reported the anticancer potential of piperidine derivatives. For instance:

- A study demonstrated that piperidine-based compounds could inhibit tumor growth in mouse models when used in combination with standard chemotherapeutics like Taxol .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are linked to its ability to modulate immune cell activity through purinergic signaling pathways. Agonists targeting A2A receptors have been shown to suppress pro-inflammatory cytokines, enhancing the production of anti-inflammatory mediators like IL-10 .

Case Studies and Research Findings

- In Vivo Studies : In a model testing the efficacy of piperidine derivatives against glioblastoma multiforme, compounds similar to methyl 4-prop-2-ynylpiperidine showed improved survival rates when combined with traditional chemotherapy .

- Neovascularization Inhibition : The compound was evaluated for its ability to inhibit neovascularization in corneal assays. It demonstrated a significant reduction in vascular growth, suggesting potential applications in treating diseases characterized by excessive angiogenesis .

- Pharmacokinetics : The pharmacokinetic profile of related compounds indicates favorable absorption characteristics and bioavailability, making them suitable candidates for further clinical development .

Data Tables

Q & A

Q. What are the standard synthetic routes for methyl 4-prop-2-ynylpiperidine-4-carboxylate hydrochloride, and how do reaction conditions influence yield?

Answer: The synthesis of piperidine carboxylate hydrochlorides typically involves:

- Nucleophilic substitution : Reacting a piperidine precursor with propargyl bromide under basic conditions (e.g., triethylamine in dichloromethane) to introduce the prop-2-ynyl group .

- Esterification : Using methanol and a catalytic acid (e.g., HCl) to form the methyl ester .

- Salt formation : Treating the free base with hydrochloric acid to improve stability and solubility .

Key variables affecting yield include solvent polarity (e.g., dichloromethane vs. THF), reaction temperature (reflux vs. room temperature), and stoichiometry of the propargylating agent. Optimization via Design of Experiments (DoE) is recommended for reproducibility .

Q. What analytical techniques are most effective for characterizing methyl 4-prop-2-ynylpiperidine-4-carboxylate hydrochloride?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic peaks for the prop-2-ynyl group (~2.5 ppm for acetylene protons) and piperidine ring .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% is typical for research-grade material) using reverse-phase columns and UV detection .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) validates molecular weight (e.g., [M+H] at m/z ~228) .

- X-ray Crystallography : Resolves stereochemistry if enantiomeric purity is critical .

Advanced Research Questions

Q. How can enantioselective synthesis of methyl 4-prop-2-ynylpiperidine-4-carboxylate hydrochloride be achieved?

Answer: Enantioselective methods include:

- Chiral Catalysts : Use of asymmetric organocatalysts (e.g., L-proline derivatives) during cyclization to control stereochemistry at the piperidine C4 position .

- Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .

- Chromatography : Preparative chiral HPLC with cellulose-based columns to separate enantiomers .

Validation via circular dichroism (CD) or polarimetry ensures enantiomeric excess (>99% ee) for pharmacological studies .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies in IC values or receptor binding affinity may arise from:

- Assay Variability : Validate activity using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .

- Structural Analogues : Compare with derivatives (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify critical functional groups .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like sigma receptors or monoamine transporters .

Q. What computational approaches are recommended for studying target interactions of this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions with lipid bilayers or protein targets (e.g., 5-HT receptors) over nanosecond timescales .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at catalytic sites of enzymes (e.g., cytochrome P450) .

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen-bond acceptors, hydrophobic regions) using Schrödinger’s Phase .

Methodological Considerations

Q. What safety protocols are critical when handling methyl 4-prop-2-ynylpiperidine-4-carboxylate hydrochloride?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of HCl vapors .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

- Emergency Measures : Immediate rinsing with water for spills on skin; consult SDS for first-aid guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.